molecular formula C19H20N2O6 B2581991 Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate CAS No. 1164517-00-3

Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate

Cat. No. B2581991
CAS RN: 1164517-00-3
M. Wt: 372.377
InChI Key: OUQPTJUZKCAVCT-ACCUITESSA-N
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Description

“Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate” is a chemical compound with the IUPAC name “methyl 5-[1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate” and a molecular weight of 372.377 .


Synthesis Analysis

The synthesis of this compound has been a subject of research in green chemistry. The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .


Molecular Structure Analysis

The molecular formula of this compound is C19H20N2O6 .


Chemical Reactions Analysis

The compound has been used as a green solvent in chemical reactions. Its application was demonstrated for the first time for O - and N -arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts, have been determined to facilitate its uptake as a green solvent .

Scientific Research Applications

Enantioselective Synthesis and Metabolite Production

Research on the enantioselective synthesis of various metabolites of vasopressin V2 receptor antagonists demonstrates the compound's role in producing chiral intermediates. Techniques like lipase-catalyzed transesterification have been employed to achieve enantioselectivity, leading to the production of several metabolites with retained absolute configurations. This approach highlights the compound's utility in the selective synthesis of bioactive molecules (Matsubara et al., 2000).

Reactivity and Chemical Transformations

Studies have explored the reactivity of this compound and its derivatives with different reagents, revealing significant effects of substituents on chemical behavior. For example, the impact of an extra methyl group on the reactivity of spiropyrans and the synthesis of novel chromenes has been investigated, demonstrating the compound's versatility in organic synthesis (Zwanenburg & Maas, 2010).

Application in Membrane Fabrication

The use of derivatives of this compound as solvents in the preparation of microporous poly(vinylidene fluoride) hollow fiber membranes showcases its application in material science. The study indicates the compound's potential in inducing porous structures and enhancing water permeability in membrane materials, emphasizing its role in green chemistry and sustainable material development (Hassankiadeh et al., 2015).

Novel Heterocyclic System Synthesis

Research on the diastereoselective synthesis of heterocyclic systems involving this compound has led to the development of new pathways to novel heterocyclic systems. These studies not only expand the understanding of heterocyclic chemistry but also open up possibilities for creating compounds with potential therapeutic applications (Uršič et al., 2009).

Antitumor Activity Screening

The compound and its derivatives have been screened for antitumor activities, indicating the significance of structural modifications in enhancing biological activity. Such screenings are crucial for identifying lead compounds in the development of cancer therapeutics (Farag et al., 2008).

Safety and Hazards

The compound has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .

Future Directions

The compound has broad opportunities in membrane science, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable . Its more widespread use and niche applications are currently limited by the multicomponent nature and multi-step synthesis of this solvent .

properties

IUPAC Name

methyl 5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-5-26-19(24)16(22)13(11-21(2)3)17-14(18(23)25-4)15(20-27-17)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPTJUZKCAVCT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate

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